Cas no 7065-92-1 (2-chloro-3-phenylquinoxaline)

2-chloro-3-phenylquinoxaline structure
2-chloro-3-phenylquinoxaline structure
Nome del prodotto:2-chloro-3-phenylquinoxaline
Numero CAS:7065-92-1
MF:C14H9N2Cl
MW:240.68766
MDL:MFCD00234848
CID:1057747
PubChem ID:677464

2-chloro-3-phenylquinoxaline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-chloro-3-phenyl-Quinoxaline
    • 2-chloro-3-phenyl quinoxaline
    • 1-(3-{[5-(Morpholin-4-ylsulfonyl)pyridin-2-yl]amino}phenyl)ethanone
    • ethanone, 1-[3-[[5-(4-morpholinylsulfonyl)-2-pyridinyl]amino]phenyl]-
    • 2-chloro-3-phenylquinoxaline
    • CHEMBL1330063
    • Z57116405
    • 7065-92-1
    • 10.14272/KPGPIQKEKAEAHM-UHFFFAOYSA-N
    • 10.14272/KPGPIQKEKAEAHM-UHFFFAOYSA-N.1
    • doi:10.14272/KPGPIQKEKAEAHM-UHFFFAOYSA-N.1
    • IFLab1_000546
    • CS-0156365
    • IDI1_008765
    • HMS2757J13
    • CCG-276269
    • doi:10.14272/KPGPIQKEKAEAHM-UHFFFAOYSA-N
    • Quinoxaline, 2-chloro-3-phenyl-
    • AS-48224
    • KPGPIQKEKAEAHM-UHFFFAOYSA-N
    • SY244319
    • AKOS000639282
    • SCHEMBL1545355
    • MLS000765780
    • MFCD00234848
    • EN300-14023650
    • AC-907/25005255
    • HMS1413I18
    • F19950
    • SMR000278886
    • doi:10.14272/KPGPIQKEKAEAHM-UHFFFAOYSA-N.3
    • MDL: MFCD00234848
    • Inchi: InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H
    • Chiave InChI: KPGPIQKEKAEAHM-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl

Proprietà calcolate

  • Massa esatta: 361.10977
  • Massa monoisotopica: 361.109627
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 557
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 97
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.355
  • Punto di ebollizione: 564.9°C at 760 mmHg
  • Punto di infiammabilità: 295.4°C
  • Indice di rifrazione: 1.616
  • PSA: 88.6

2-chloro-3-phenylquinoxaline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PJ677-1g
2-chloro-3-phenylquinoxaline
7065-92-1 95%
1g
320.0CNY 2021-07-10
eNovation Chemicals LLC
Y1260099-5g
2-CHLORO-3-PHENYLQUINOXALINE
7065-92-1 95%
5g
$80 2024-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3781-200MG
2-Chloro-3-phenylquinoxaline
7065-92-1 >98.0%(GC)
200mg
¥180.00 2024-04-15
1PlusChem
1P00FEYF-5g
2-Chloro-3-phenylquinoxaline
7065-92-1 95%
5g
$35.00 2025-02-27
Enamine
EN300-14023650-1000mg
2-chloro-3-phenylquinoxaline
7065-92-1 90.0%
1000mg
$485.0 2023-09-30
Enamine
EN300-14023650-50mg
2-chloro-3-phenylquinoxaline
7065-92-1 90.0%
50mg
$407.0 2023-09-30
Enamine
EN300-14023650-10000mg
2-chloro-3-phenylquinoxaline
7065-92-1 90.0%
10000mg
$2085.0 2023-09-30
eNovation Chemicals LLC
Y1260099-250mg
2-CHLORO-3-PHENYLQUINOXALINE
7065-92-1 95%
250mg
$55 2025-02-20
Aaron
AR00FF6R-250mg
2-Chloro-3-phenylquinoxaline
7065-92-1 95%
250mg
$5.00 2025-02-11
Aaron
AR00FF6R-5g
2-Chloro-3-phenylquinoxaline
7065-92-1 95%
5g
$28.00 2025-02-11

2-chloro-3-phenylquinoxaline Letteratura correlata

  • 1. Polycyclic fused amidines. Part II. Synthesis of dihydroimidazo-fused systems by use of 2-aminoethylammonium toluene-p-sulphonate
    Ronald F. Cookson,Ronald E. Rodway J. Chem. Soc. Perkin Trans. 1 1975 1854
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:7065-92-1)2-Chloro-3-phenylquinoxaline
sfd14211
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta